2-Methyl-5-phenylpyrimidin-4(3H)-one
Description
2-Methyl-5-phenylpyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, a methyl group at position 2, and a phenyl substituent at position 3. Pyrimidinones are heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities, including analgesic, anti-inflammatory, and antimicrobial properties . The methyl and phenyl substituents in this compound likely influence its electronic properties, solubility, and binding affinity to biological targets, making it a candidate for further pharmacological exploration.
Properties
CAS No. |
343944-83-2 |
|---|---|
Molecular Formula |
C11H10N2O |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
2-methyl-5-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H10N2O/c1-8-12-7-10(11(14)13-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14) |
InChI Key |
AZFWPPPNTVZOIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=O)N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-phenylpyrimidin-4(1H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpyrimidine with benzaldehyde in the presence of a base, followed by cyclization to form the desired pyrimidinone structure. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of 2-Methyl-5-phenylpyrimidin-4(1H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-phenylpyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidinone derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidinones, dihydropyrimidines, and functionalized pyrimidine derivatives.
Scientific Research Applications
2-Methyl-5-phenylpyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.
Industry: It finds applications in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 2-Methyl-5-phenylpyrimidin-4(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of pyrimidinone derivatives are highly dependent on substituent patterns. Below is a comparative analysis of 2-Methyl-5-phenylpyrimidin-4(3H)-one with key analogues:
Table 1: Substituent Effects on Pyrimidinone Derivatives
Physicochemical Properties
- Solubility: Hydroxyl-containing derivatives (e.g., 2-(biphenyl-3-yl)-5-hydroxy-3-methylpyrimidin-4(3H)-one) demonstrate improved aqueous solubility compared to non-polar analogues, facilitating bioavailability .
Biological Activity
2-Methyl-5-phenylpyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes a methyl group and a phenyl group attached to the pyrimidine ring. The biological activity of this compound has been explored in various studies, highlighting its potential applications in medicinal chemistry.
| Property | Value |
|---|---|
| CAS Number | 343944-83-3 |
| Molecular Formula | C10H10N2O |
| Molecular Weight | 174.20 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that this compound is effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various pyrimidine derivatives, including this compound, against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated that this compound displays potent activity, comparable to established antibiotics.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Preliminary studies suggest that this compound can inhibit the proliferation of cancer cell lines, including breast and lung cancer cells.
Research Findings
In a recent study published in ACS Omega, the compound was tested on various cancer cell lines, showing IC50 values in the low micromolar range. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism, which is crucial for bacterial growth and cancer cell proliferation.
- DNA Interaction : It may interact with DNA, disrupting replication and transcription processes essential for cell survival.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to apoptosis in cancer cells.
Comparative Analysis
A comparative analysis of similar compounds reveals that while many pyrimidine derivatives exhibit biological activity, this compound stands out due to its dual antimicrobial and anticancer properties.
| Compound | Antimicrobial Activity | Anticancer Activity | Notable Features |
|---|---|---|---|
| This compound | Moderate to High | Low to Moderate | Dual action on bacteria and cancer cells |
| 4-Aminoquinoline | High | Moderate | Primarily antimalarial properties |
| Pyrimidine Derivative X | Low | High | Strong anticancer but weak antimicrobial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
